Physicochemical Profile & Technical Guide: trans-Myrtanol Acetate
Physicochemical Profile & Technical Guide: trans-Myrtanol Acetate
Executive Summary
trans-Myrtanol acetate (CAS 90934-53-5) is a bicyclic monoterpene ester derived from the hydrogenation and subsequent acetylation of myrtenol. Distinguished by its saturated pinane skeleton, it offers a more stable, tenacious odor profile compared to its unsaturated analog, myrtenyl acetate. It is primarily utilized in high-end fragrance formulations for its woody, herbal, and fruity notes, and serves as a critical intermediate in the synthesis of complex terpene derivatives. This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization for researchers and formulation scientists.
Chemical Identity & Stereochemistry
The molecule is based on the pinane skeleton. The "trans" designation refers to the stereochemical relationship between the hydroxymethyl group (at C-2) and the gem-dimethyl bridge (at C-6). In trans-myrtanol acetate, the acetate group is oriented trans to the bulky gem-dimethyl bridge, which influences its thermodynamic stability and olfactory properties.
| Parameter | Details |
| IUPAC Name | [(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate |
| Common Name | trans-Myrtanyl acetate |
| CAS Number | 90934-53-5 (Specific isomer); 29021-36-1 (General/Mixture) |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| SMILES | CC(=O)OC[C@H]1CCC2CC1C2(C)C |
| Stereocenters | 3 (C1, C2, C5) |
Physicochemical Properties
The following data represents the core physical constants for trans-myrtanol acetate. Note that commercial "Myrtanyl acetate" is often a mixture; the values below target the pure trans isomer where available, or the high-purity grade.
| Property | Value/Range | Condition/Note |
| Physical State | Liquid | Colorless to pale yellow |
| Odor Profile | Fruity, Herbal, Woody, Sweet, Floral | Less sharp than myrtenyl acetate |
| Boiling Point | 243°C - 251°C | @ 760 mmHg (Estimated) |
| Boiling Point (Reduced) | ~110°C | @ 10 mmHg |
| Density | 0.975 – 0.990 g/cm³ | @ 20°C |
| Refractive Index ( | 1.470 – 1.476 | @ 20°C |
| Flash Point | ~96°C (205°F) | Closed Cup |
| Vapor Pressure | ~0.026 hPa | @ 20°C |
| LogP (Octanol/Water) | 3.10 | Lipophilic |
| Solubility | Soluble | Ethanol, Paraffin oil, Diethyl phthalate |
| Solubility (Water) | Insoluble | < 30 mg/L @ 25°C |
Synthesis & Production Protocols
Synthetic Pathway
The industrial and laboratory preparation typically proceeds from
Caption: Step-wise synthesis from alpha-pinene to trans-myrtanol acetate. The hydrogenation step determines the cis/trans ratio.
Detailed Experimental Protocol
Step 1: Hydrogenation of Myrtenol to trans-Myrtanol
-
Reagents: (-)-Myrtenol (purity >95%), Methanol (solvent), 5% Pd/C catalyst.
-
Procedure:
-
Dissolve myrtenol (0.1 mol) in methanol (50 mL) in a high-pressure hydrogenation vessel.
-
Add 5% Pd/C (5 wt% loading).
-
Pressurize with
(3–5 bar) and stir at room temperature for 4–6 hours. Note: Higher pressures or temperatures may increase the cis-isomer ratio; mild conditions favor the thermodynamic mix or can be tuned. -
Filter catalyst through Celite. Evaporate solvent to yield crude myrtanol (mixture of cis/trans).
-
Purification: Fractional distillation is required to separate the trans-isomer (typically higher boiling) from the cis-isomer, or use preparative chromatography.
-
Step 2: Acetylation
-
Reagents: trans-Myrtanol, Acetic Anhydride (
), Pyridine, DMAP (catalytic). -
Procedure:
-
In a round-bottom flask, combine trans-myrtanol (1.0 eq) and pyridine (1.5 eq).
-
Cool to 0°C. Dropwise add acetic anhydride (1.2 eq).
-
Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour mixture into ice-cold 1M HCl to neutralize pyridine.
-
Extraction: Extract with diethyl ether (3x). Wash organics with saturated
and brine. -
Drying: Dry over anhydrous
and concentrate in vacuo. -
Final Purification: Distillation under reduced pressure (approx. 110°C @ 10 mmHg) yields pure trans-myrtanol acetate.
-
Analytical Characterization
Gas Chromatography - Mass Spectrometry (GC-MS)
trans-Myrtanol acetate is readily identified by its retention index and fragmentation pattern.
-
Column: DB-5 (Non-polar) or DB-Wax (Polar).
-
Retention Index (Kovats):
-
Non-polar (DB-5): ~1380 – 1390
-
Polar (DB-Wax): ~1770
-
-
Mass Spectrum (EI, 70 eV):
-
Molecular Ion (
): m/z 196 (weak/absent). -
Base Peak: m/z 43 (
). -
Diagnostic Fragments: m/z 136 (
), m/z 121, m/z 93, m/z 79 (pinane skeleton fragments).
-
Nuclear Magnetic Resonance (NMR)
The trans stereochemistry is confirmed by the coupling constants of the C-2 proton and the chemical shift of the gem-dimethyl groups.
-
NMR (500 MHz,
):-
0.85 (s, 3H,
bridge). -
1.18 (s, 3H,
bridge). -
2.05 (s, 3H,
). -
3.95 – 4.05 (d/m, 2H,
).
-
0.85 (s, 3H,
-
Interpretation: The distinct singlet at
2.05 confirms the acetate ester. The gem-dimethyl singlets distinguish the pinane core.
Caption: Standard analytical workflow for quality control of trans-myrtanol acetate.
Applications & Stability
-
Fragrance Industry: Used as a fixative and modifier in "green," "pine," and "fougere" accords. It provides a softer, more persistent note than the unsaturated myrtenyl acetate.
-
Stability: Highly stable in neutral and acidic media due to the saturated ring system. Unlike myrtenyl acetate, it is not prone to oxidation or polymerization at the double bond.
-
Biological: Exhibits mild antimicrobial activity; investigated for potential use in eco-friendly pest control formulations (e.g., against Aedes aegypti larvae).
Safety & Toxicology
-
GHS Classification:
-
Skin Irrit. 2 (H315)
-
Eye Irrit. 2 (H319)
-
Aquatic Chronic 3 (H412)
-
-
Handling: Wear protective gloves and safety glasses. Avoid release to the environment.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6427502, trans-Myrtanol, acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Myrtanyl acetate.[1][2] Retrieved from [Link]
- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry (4th ed.).
-
Miyazawa, M., Suzuki, Y., & Kameoka, H. (1997). Biotransformation of (-)-cis-myrtanol and (+)-trans-myrtanol by plant pathogenic fungus, Glomerella cingulata.[3][4] Phytochemistry, 45(5), 935–943.
-
Scent.vn. (n.d.). trans-Myrtanol, acetate (CAS 90934-53-5): Odor profile, Properties. Retrieved from [Link]
